N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

Description

Chemical Nomenclature and Structural Identification

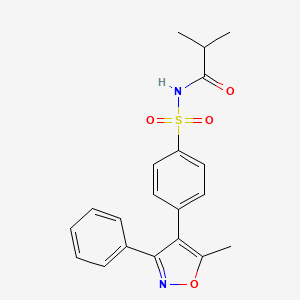

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide represents a complex heterocyclic compound bearing the Chemical Abstracts Service registry number 198470-82-5. The systematic nomenclature reflects the compound's intricate molecular architecture, which incorporates multiple functional groups and ring systems within a single molecular framework. The International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of substituents, indicating the presence of a methylated phenylisoxazole moiety linked through a phenyl bridge to a sulfonyl group, which is further connected to an isobutyramide functionality.

The molecular formula C20H20N2O4S encompasses twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 384.45 grams per mole. The structural complexity is further illustrated through the International Chemical Identifier code: 1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23). This notation provides a complete description of the molecular connectivity and stereochemical relationships within the compound.

The compound demonstrates remarkable structural diversity through the integration of an isoxazole heterocycle, characterized by its five-membered ring containing both nitrogen and oxygen atoms in a 1,2-relationship. The phenylisoxazole core bears a methyl substituent at the 5-position and a phenyl group at the 3-position, creating a sophisticated aromatic system. The sulfonyl functionality serves as a critical linking element, connecting the isoxazole-containing aromatic system to the isobutyramide group through a phenylene bridge.

Historical Context and Discovery of Sulfonylisoxazole Derivatives

The development of sulfonylisoxazole compounds emerges from the rich historical foundation established in isoxazole chemistry, which traces its origins to the pioneering work of Ludwig Claisen in 1903. Claisen's initial synthesis of isoxazole through the oximation of propargylaldehyde acetal marked the beginning of systematic investigation into this heterocyclic system. The subsequent decades witnessed substantial advancement in synthetic methodologies, with researchers developing increasingly sophisticated approaches to construct isoxazole-containing molecules with enhanced structural complexity and biological activity.

The evolution of isoxazole chemistry gained significant momentum through the development of 1,3-dipolar cycloaddition reactions, which emerged as the most broadly researched synthetic pathway for isoxazole derivatives. These reactions, involving the interaction of nitrile oxides with alkynes as dipolarophiles, provided chemists with powerful tools for constructing diverse isoxazole frameworks. The recognition of these transformations as "Click Chemistry" reactions by Sharpless and colleagues in 2001 further elevated the significance of isoxazole synthesis in modern organic chemistry.

The incorporation of sulfonamide functionality into isoxazole structures represents a more recent development in heterocyclic chemistry, driven by the recognition that sulfonyl groups can significantly enhance the biological activity and pharmacological properties of organic compounds. The combination of isoxazole and sulfonamide moieties creates unique molecular architectures capable of interacting with multiple biological targets, leading to compounds with enhanced therapeutic potential.

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a significant position within contemporary pharmaceutical research due to its demonstrated biological activity and structural characteristics that suggest multiple mechanisms of therapeutic action. The compound has been investigated for its anti-inflammatory properties, with research indicating potential interactions with various biological targets involved in inflammatory pathways. The structural framework suggests compatibility with enzyme binding sites associated with pain and inflammation modulation, positioning this compound as a candidate for further pharmacological development.

The synthetic accessibility of this compound through established organic chemistry methodologies enhances its significance in pharmaceutical research. The multi-step synthetic approach typically involves the construction of the isoxazole core through cycloaddition reactions, followed by functionalization to introduce the sulfonyl and amide functionalities. This synthetic flexibility allows for the preparation of structural analogs with modified biological activity profiles, supporting structure-activity relationship studies essential for drug development.

Recent advances in isoxazole chemistry have highlighted the importance of this heterocyclic system in drug discovery applications. The broad spectrum of biological activities associated with isoxazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscores the therapeutic potential of compounds like this compound. The evolving role of isoxazoles in addressing unmet medical needs through multi-targeted therapies and personalized medicine approaches further emphasizes the significance of this compound class.

Position in Chemical Classification Systems

Within established chemical classification systems, this compound occupies multiple categorical positions reflecting its complex structural architecture. The compound is primarily classified as a heterocyclic organic compound due to the presence of the isoxazole ring system, which contains both nitrogen and oxygen heteroatoms. The isoxazole classification specifically places this compound within the five-membered heterocyclic category, distinguishing it from other azole derivatives such as oxazoles, thiazoles, and imidazoles.

From a functional group perspective, the compound simultaneously belongs to several chemical classes. The sulfonamide functionality classifies it within the organosulfur compound category, specifically as a sulfonyl derivative. The presence of the amide group introduces additional classification as an amide derivative, while the complex aromatic substitution pattern places it within the substituted aromatic compound category.

The pharmaceutical classification of this compound is closely related to its identification as an impurity or intermediate in the synthesis of established therapeutic agents. This classification provides important regulatory and analytical context, as pharmaceutical impurities require extensive characterization and control to ensure drug safety and efficacy. The compound's classification as a research chemical reflects its current status in pharmaceutical development, where it serves as both a subject of biological investigation and a synthetic intermediate for more complex therapeutic molecules.

Table 1: Chemical Classification Categories for this compound

| Classification Category | Specific Class | Defining Structural Feature |

|---|---|---|

| Heterocyclic Compounds | Five-membered Azoles | Isoxazole ring system |

| Organosulfur Compounds | Sulfonamide Derivatives | Sulfonyl functional group |

| Aromatic Compounds | Substituted Aromatics | Multiple aromatic ring systems |

| Pharmaceutical Intermediates | Research Chemicals | Bioactive heterocyclic framework |

| Nitrogen-containing Compounds | Amide Derivatives | Isobutyramide functionality |

The compound's position within contemporary drug discovery frameworks reflects the increasing importance of heterocyclic scaffolds in medicinal chemistry. Isoxazole derivatives have demonstrated particular significance in developing antimicrobial agents for biofilm-based infections, with recent research highlighting their potential as alternatives to traditional antiseptic agents. This positioning within biofilm research represents an emerging application area that may significantly influence the future development and application of sulfonylisoxazole derivatives.

Properties

IUPAC Name |

2-methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEZNOJEXCHKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627261 | |

| Record name | 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-82-5 | |

| Record name | 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide generally proceeds via:

- Construction of the 4-(5-methyl-3-phenylisoxazol-4-yl)phenyl sulfonamide intermediate.

- Acylation of the sulfonamide nitrogen with isobutyryl chloride or an equivalent isobutyramide precursor.

This approach is analogous to the synthesis of related sulfonyl amides such as N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide, which has been more extensively documented and serves as a synthetic precedent.

Preparation of the Sulfonamide Intermediate

The key intermediate, 4-(5-methyl-3-phenylisoxazol-4-yl)phenyl sulfonamide, is synthesized through a sequence involving halogen-lithium exchange, sulfur dioxide insertion, and sulfonamide formation:

This method yields the sulfonamide with moderate efficiency (46%) and is well-suited for introducing the sulfonamide functionality onto the isoxazole-substituted aromatic ring.

Acylation to Form the Target Compound

The final step involves acylation of the sulfonamide nitrogen to form the isobutyramide derivative:

While the exact preparation of the isobutyramide derivative is less documented, the analogous acetamide derivative synthesis is reported with a high yield of 90% under these conditions. It is reasonable to extrapolate that similar conditions apply for the isobutyramide, substituting acetyl reagents with isobutyryl counterparts.

Detailed Reaction Conditions and Notes

- Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates and facilitate acylation reactions.

- Temperature: Low temperatures (-78 to -60 °C) are critical during the lithiation step to control reactivity and avoid side reactions.

- Bases and Catalysts: Triethylamine serves as a base to neutralize HCl generated during acylation; 4-Dimethylaminopyridine (DMAP) is used as an acylation catalyst to enhance reaction rates.

- Reaction Time: Prolonged stirring (up to 15 hours) at room temperature ensures complete acylation.

- Yields: The sulfonamide formation step typically yields around 46%, while the acylation step can achieve yields up to 90% for similar compounds.

Summary Table of Preparation Steps

| Synthetic Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1. Halogen-Lithium Exchange | 3-(4-bromophenyl)-5-methyl-4-phenylisoxazole | n-Butyllithium, THF/hexane, -78 to -60 °C | Aryllithium intermediate | - | Requires strict temperature control |

| 2. Sulfur Dioxide Insertion | Aryllithium intermediate | Sulfur dioxide, THF/hexane, room temp | Sulfinic acid intermediate | - | Sulfur dioxide insertion is rapid |

| 3. Sulfonamide Formation | Sulfinic acid intermediate | Sodium acetate, hydroxylamine-O-sulfonic acid, water, 20 °C | 4-(5-methyl-3-phenylisoxazol-4-yl)phenyl sulfonamide | 46 | Moderate yield, aqueous conditions |

| 4. Acylation | Sulfonamide intermediate | Isobutyryl chloride, triethylamine, DMAP, THF, 20 °C, 15 h | This compound | ~90 (analogous acetamide) | High yield, prolonged reaction time |

Research Findings and Considerations

- The preparation method leverages well-established organolithium chemistry and sulfonamide synthesis techniques.

- The sulfonamide intermediate is a versatile scaffold, allowing substitution of various acyl groups to yield different sulfonyl amides.

- The reaction conditions are mild and scalable, suitable for laboratory synthesis and potential industrial application.

- The isobutyramide derivative’s solubility and stability profiles suggest moderate solubility in organic solvents, facilitating purification by recrystallization or chromatography.

- No significant side products are reported under optimized conditions, indicating good selectivity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Activity :

- Analgesic Effects :

- Microbial Biotransformation :

Case Study 1: COX Inhibition

A study conducted by researchers at a pharmaceutical institute evaluated the inhibitory effects of this compound on COX enzymes. The results indicated that the compound exhibited a dose-dependent inhibition of COX-2, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In another research project focused on pain relief, animal models were administered varying doses of the compound. The findings revealed a significant reduction in pain responses compared to control groups, highlighting its analgesic properties .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Sulfonamide Scaffolds

Key Observations

Comparison with Benzothiazole-Linked Sulfonamides

Compounds such as N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides (e.g., from –3) share the sulfonamide linkage but replace the isoxazole ring with a benzothiazole moiety.

Mechanistic Insights

The isoxazole ring’s electron-rich nature enhances interaction with COX-2’s hydrophobic pocket, whereas benzothiazole derivatives leverage their planar structure for CNS penetration, favoring anticonvulsant effects .

Comparison with Bis-Sulfone Derivatives

The CB2-selective bis-sulfone Sch225336 () shares sulfonyl groups but incorporates a distinct bis-aryl architecture.

| Parameter | N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide | Sch225336 |

|---|---|---|

| Sulfonyl Groups | Single sulfonamide linkage | Dual sulfonyl groups (bis-aryl system) |

| Target | COX-2 (indirectly via structural analogy) | Cannabinoid receptor CB2 |

| Functional Groups | Isoxazole, isobutyramide | Methoxy substituents, methanesulfonamide |

| Therapeutic Application | Anti-inflammatory (potential) | Cannabinoid inverse agonism |

Structural Implications The bis-sulfone design in Sch225336 allows for dual-receptor modulation, whereas the isoxazole-sulfonamide scaffold prioritizes selectivity for COX-2-like enzymes .

Biological Activity

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to known pharmaceuticals and exhibits various biological properties that warrant further investigation.

- Molecular Formula : C20H20N2O4S

- Molecular Weight : 372.45 g/mol

- CAS Number : 198470-84-7

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2 to 64 µg/mL, suggesting a promising potential for developing new antimicrobial agents targeting resistant pathogens .

Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Research has shown that compounds like N-(4-sulfamoylphenyl) derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary data suggest that this compound may exhibit anticancer properties. Compounds that inhibit certain cellular pathways involved in cancer proliferation have been identified, with some studies indicating that similar isoxazole derivatives can induce apoptosis in cancer cell lines .

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Bacteria :

- Inhibition of COX Enzymes :

Summary of Research Findings

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against drug-resistant S. aureus (MIC: 2–64 µg/mL) |

| Anti-inflammatory Effects | Inhibits COX enzymes, reducing inflammation |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the key synthetic pathways for N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, and how are reaction conditions optimized?

The synthesis typically involves coupling a sulfonamide intermediate with an isoxazole-containing aryl group. Critical steps include:

- Sulfonamide activation : Reacting 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide with propionic anhydride under basic conditions (e.g., triethylamine) to form the amide bond .

- Temperature control : Maintaining temperatures between 0–25°C to minimize side reactions like hydrolysis of the isoxazole ring .

- Purification : Using preparative HPLC with a C18 column and acetonitrile/water gradients to isolate the product (>95% purity) .

Q. How is the compound characterized to confirm structural integrity and purity?

Analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of key groups (e.g., isoxazole protons at δ 6.8–7.2 ppm, sulfonamide S=O stretches) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z 423.08 for the sodium salt) .

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What is the proposed mechanism of action for this compound in pharmacological studies?

The compound acts as a prodrug of the COX-2 inhibitor parecoxib. It is hydrolyzed in vivo to release the active sulfonamide metabolite, which selectively inhibits COX-2 via competitive binding to the enzyme’s arachidonic acid pocket. This reduces prostaglandin synthesis, mitigating inflammation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed isoxazole derivatives?

- Solvent optimization : Using anhydrous dichloromethane (DCM) instead of THF reduces water-mediated side reactions .

- Catalytic additives : Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation, reducing reaction time from 24 hr to 6 hr .

- In situ monitoring : FT-IR tracking of the carbonyl stretching frequency (∼1700 cm⁻¹) ensures reaction completion before workup .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Discrepancies often arise from:

- Prodrug conversion efficiency : Measure plasma levels of the active metabolite via LC-MS/MS to confirm bioactivation .

- Species-specific metabolism : Compare hydrolysis rates in human vs. rodent liver microsomes to adjust dosing regimens .

- Solubility limitations : Use co-solvents (e.g., PEG-400) in preclinical formulations to enhance bioavailability .

Q. What strategies are recommended for studying the compound’s interaction with off-target biomolecules?

- Surface plasmon resonance (SPR) : Screen against a panel of 50+ kinases or GPCRs to identify unintended binding .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with non-target proteins (e.g., carbonic anhydrase) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for high-risk off-targets identified in silico .

Q. How does the compound’s impurity profile impact its use in drug development?

- Critical impurities : The sodium salt form may contain residual propionic acid (≤0.1% by GC-MS), which can alter pharmacokinetics .

- Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the isoxazole ring as the primary degradation route .

- Mitigation : Lyophilization under argon atmosphere reduces moisture-induced degradation .

Q. What in vivo models are most suitable for evaluating its anti-inflammatory efficacy?

- Rat carrageenan-induced paw edema : Dose-dependent reduction in edema (ED₅₀ = 3 mg/kg) correlates with COX-2 inhibition .

- Murine collagen-induced arthritis : Chronic dosing (10 mg/kg/day for 14 days) shows significant suppression of joint inflammation .

- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to link plasma exposure (AUC = 1200 ng·hr/mL) to efficacy endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.